molecular formula C22H20ClNO3 B12601053 5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide CAS No. 648922-59-2

5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide

Cat. No.: B12601053
CAS No.: 648922-59-2
M. Wt: 381.8 g/mol
InChI Key: MNRXZRMHFYICMD-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenylpropoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 3-(2-phenylpropoxy)aniline.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chloro group can be reduced to form a hydroxy derivative.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group may result in an amino derivative.

Scientific Research Applications

5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
  • 3-Benzyl-5-chloro-2-hydroxy-N-(2,4,6-trichlorophenyl)benzamide

Uniqueness

5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide is unique due to its specific structural features, such as the phenylpropoxy group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

648922-59-2

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c1-15(16-6-3-2-4-7-16)14-27-19-9-5-8-18(13-19)24-22(26)20-12-17(23)10-11-21(20)25/h2-13,15,25H,14H2,1H3,(H,24,26)

InChI Key

MNRXZRMHFYICMD-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3

Origin of Product

United States

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